Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate
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Overview
Description
Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalen-2-yloxy group attached to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-naphthol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired ester.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 2-naphthol
Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, higher concentrations of reagents, and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalen-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.
Comparison with Similar Compounds
Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate can be compared with other similar compounds, such as:
- Ethyl 2-(naphthalen-2-yloxy)acetate
- Ethyl 3-(naphthalen-2-yloxy)propanoate
- Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate
These compounds share similar structural features but differ in the position of the naphthalen-2-yloxy group or the length of the carbon chain. The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 4-naphthalen-2-yloxy-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)10-14(17)11-20-15-8-7-12-5-3-4-6-13(12)9-15/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULHRXXZQCFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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